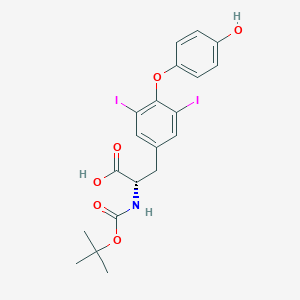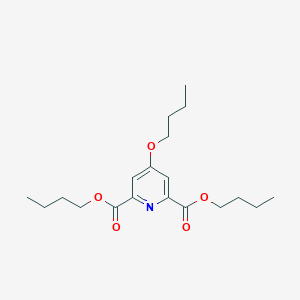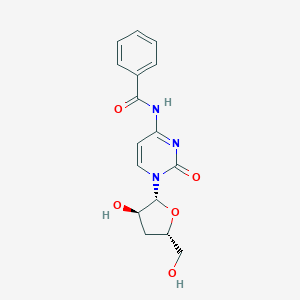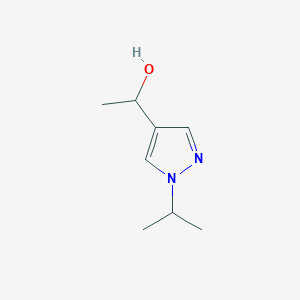
Boc-3,5-ジヨード-L-チロニン
説明
Boc-3,5-diiodo-L-thyronine is a derivative of the thyroid hormone metabolite 3,5-diiodo-L-thyronine This compound is characterized by the presence of two iodine atoms at positions 3 and 5 on the inner ring of the thyronine structure
科学的研究の応用
Boc-3,5-diiodo-L-thyronine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other iodinated compounds and as a reagent in organic synthesis.
Biology: Studied for its effects on metabolic pathways and energy expenditure.
Medicine: Investigated for potential therapeutic applications in metabolic disorders and thyroid-related diseases.
Industry: Utilized in the development of diagnostic tools and assays for thyroid function.
作用機序
Target of Action
Boc-3,5-diiodo-L-thyronine, also known as 3,5-T2, is an active thyroid hormone within the class of iodothyronines . The primary target of 3,5-T2 is the mitochondria . By acting mainly on mitochondrial function and oxidative stress, 3,5-T2 might prevent and revert tissue damages and hepatic steatosis induced by a hyper-lipid diet, while concomitantly reducing the circulating levels of low-density lipoproteins (LDL) and triglycerides .
Mode of Action
3,5-T2 stimulates the TR-beta receptor for thyroid hormones, thus increasing energy expenditure . It has agonistic (thyromimetic) effects at myocardial tissue and pituitary, which results in 3,5-T2 suppressing TSH release . It is also an allosteric regulator of the cytochrome c oxidase, the complex IV of the electron transport chain .
Biochemical Pathways
3,5-T2 is known to regulate gene activity affecting processes such as homeostasis, lipid metabolism, and insulin resistance . It has been shown to have effects on both genomic and non-genomic pathways . In the genomic pathway, it regulates gene expression in many tissues, mediating critical events both in development and in adult organisms . In the non-genomic pathway, it has effects mediated by cell membrane and/or mitochondrial binding sites .
Result of Action
3,5-T2 has been shown to increase energy expenditure . It might prevent and revert tissue damages and hepatic steatosis induced by a hyper-lipid diet, while concomitantly reducing the circulating levels of LDL and triglycerides . It also has thyromimetic effects at myocardial tissue and pituitary, which results in 3,5-T2 suppressing TSH release .
Action Environment
The action of Boc-3,5-diiodo-L-thyronine can be influenced by various environmental factors. For instance, diet can impact the effectiveness of 3,5-T2 in preventing and reverting tissue damages and hepatic steatosis
生化学分析
Biochemical Properties
Boc-3,5-diiodo-L-thyronine is an endogenous metabolite of thyroid hormones . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions
Cellular Effects
Boc-3,5-diiodo-L-thyronine influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to rapidly increase resting metabolic rate and elicit short-term beneficial hypolipidemic effects in rodent models
Molecular Mechanism
The molecular mechanism of action of Boc-3,5-diiodo-L-thyronine is complex and multifaceted. It is suggested that it mainly acts through thyroid hormone receptors (THRs)-independent ways, with mitochondria as a likely cellular target . Thrs-mediated actions have also been described
Dosage Effects in Animal Models
In rodent models, exogenously administered Boc-3,5-diiodo-L-thyronine rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects
Metabolic Pathways
Boc-3,5-diiodo-L-thyronine is involved in various metabolic pathways. It is known to influence energy metabolism
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-3,5-diiodo-L-thyronine typically involves the iodination of L-thyronine followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The iodination process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate. The reaction conditions often include a solvent like acetic acid and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of Boc-3,5-diiodo-L-thyronine follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions: Boc-3,5-diiodo-L-thyronine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove the iodine atoms, leading to deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products:
Oxidation: Higher oxidation state derivatives.
Reduction: Deiodinated thyronine derivatives.
Substitution: Functionalized thyronine derivatives with various substituents replacing the iodine atoms.
類似化合物との比較
3,5-diiodo-L-thyronine: A direct metabolite of thyroid hormones with similar metabolic effects.
3-iodothyronamine: Another thyroid hormone derivative with distinct biological activities.
Reverse triiodothyronine: An inactive form of triiodothyronine with different physiological roles.
Uniqueness: Boc-3,5-diiodo-L-thyronine is unique due to its Boc-protected amino group, which enhances its stability and allows for selective reactions in synthetic applications. Its dual iodine atoms confer specific reactivity patterns, making it valuable in both research and industrial contexts.
特性
IUPAC Name |
(2S)-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21I2NO6/c1-20(2,3)29-19(27)23-16(18(25)26)10-11-8-14(21)17(15(22)9-11)28-13-6-4-12(24)5-7-13/h4-9,16,24H,10H2,1-3H3,(H,23,27)(H,25,26)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITVZOAWZWYUTL-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21I2NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437729 | |
| Record name | Boc-3,5-diiodo-L-thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178877-78-6 | |
| Record name | Boc-3,5-diiodo-L-thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline](/img/structure/B61948.png)


![3-[2-[(2-methoxyphenoxy)methyl]-1-oxo-1,3-thiazolidin-3-yl]-3-oxopropanoic acid](/img/structure/B61962.png)

![2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B61965.png)

![6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;sulfuric acid](/img/structure/B61968.png)
![1-Methoxy-4-methyl-1H-benzo[d]imidazole](/img/structure/B61969.png)
![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)
![(3S,4aS,8aS)-2-[(2R,3S)-3-[[(2S)-2-acetamido-3-naphthalen-2-ylsulfonylpropanoyl]amino]-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B61974.png)



